
Naphthalen-2-ylhydrazine
Vue d'ensemble
Description
Naphthalen-2-ylhydrazine, also known as 2-naphthylhydrazine, is a compound with the molecular formula C10H10N2 . It has a molecular weight of 158.20 g/mol . The IUPAC name for this compound is naphthalen-2-ylhydrazine .
Molecular Structure Analysis
The InChI code for Naphthalen-2-ylhydrazine is1S/C10H10N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2 . The Canonical SMILES structure is C1=CC=C2C=C(C=CC2=C1)NN . Physical And Chemical Properties Analysis
Naphthalen-2-ylhydrazine has a molecular weight of 158.20 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass is 158.084398327 g/mol . The Monoisotopic Mass is also 158.084398327 g/mol . The Topological Polar Surface Area is 38 Ų . The Heavy Atom Count is 12 .Applications De Recherche Scientifique
Anti-Parkinson’s Activity
Naphthalen-2-ylhydrazine derivatives have shown promising anti-Parkinson's activity. The synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives and their evaluation in anti-Parkinson's screening revealed that certain compounds exhibited potent free radical scavenging activity and significant protective effects in a 6-OHDA lesioned rat model of Parkinson's disease (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Chemosensor Applications
Naphthalen-2-ylhydrazine derivatives have been used as colorimetric and fluorescent sensors for ions such as F−, Cu2+, and Hg2+. A study utilizing (Z)-2-(naphthalen-2-ylmethylene)-N-phenylhydrazinecarbothioamide as a sensor demonstrated its effectiveness in the bioimaging of Cu2+ ions in macrophage cells, showcasing its potential in biological and environmental monitoring applications (Udhayakumari & Velmathi, 2015).
Anticonvulsant Properties
Research on naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives highlighted their potential as anticonvulsant agents. Synthesized compounds demonstrated significant delay in the onset of convulsions and prolongation of survival time in vivo, indicating their potential for development as anticonvulsant medications (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).
Molecular Docking and Anti-Inflammatory Agents
N'-Arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides were synthesized and evaluated for anti-inflammatory activity both in vivo and in vitro. Molecular docking against COX-2 revealed compounds with promising inhibition, suggesting the therapeutic potential of these derivatives in anti-inflammatory treatments (Devi, Rajitha, Swathi, Kumar, & Umamaheswari, 2020).
Melanogenesis Inhibition
A study on 2-(Naphthalen-1-ylmethylene)hydrazinecarbothioamide and its analogs identified potent inhibitors of melanogenesis. These compounds offer a potential pathway for the development of treatments for conditions involving abnormal melanin production, highlighting the versatility of naphthalen-2-ylhydrazine derivatives in dermatological applications (Thanigaimalai, Rao, Lee, Sharma, Roh, Kim, & Jung, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
naphthalen-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNICRWVQYFRWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101034443 | |
| Record name | (2-Naphthalenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101034443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-ylhydrazine | |
CAS RN |
2243-57-4 | |
| Record name | 2-Naphthylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Naphthalenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101034443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | naphthalen-2-ylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


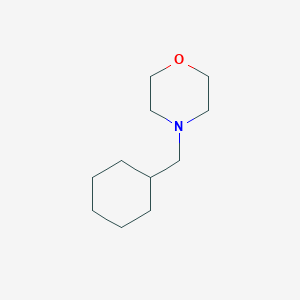
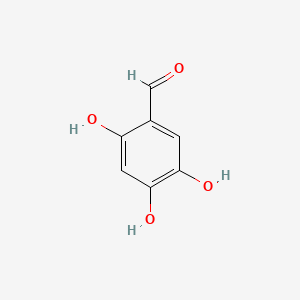
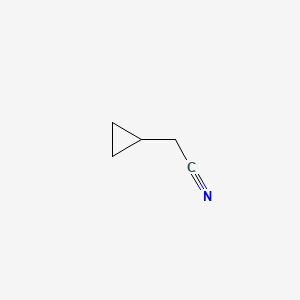
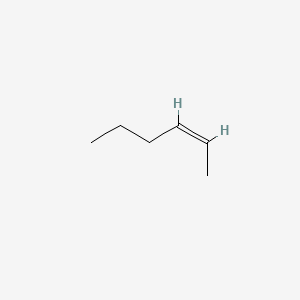
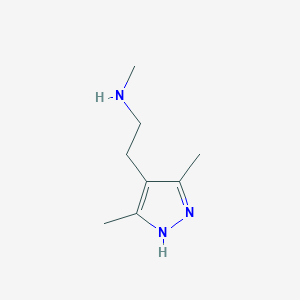
![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)
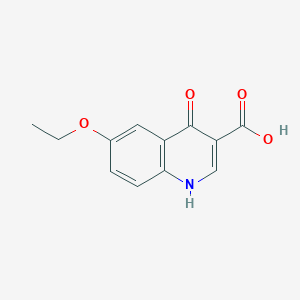
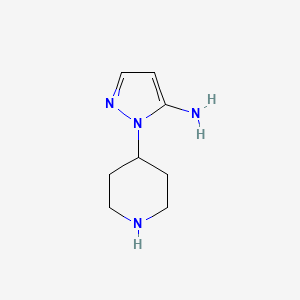
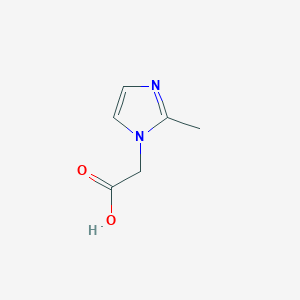
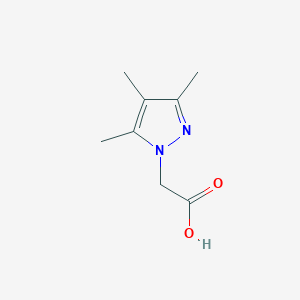
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)

![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)